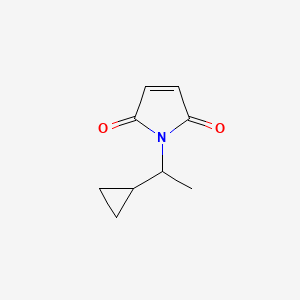
1-(1-环丙基乙基)-2,5-二氢-1H-吡咯-2,5-二酮
描述
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound that features a cyclopropyl group attached to a pyrrole ring
科学研究应用
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
Target of Action
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as Cyclaniliprole, is an insecticide that primarily targets a variety of insect pests . It is highly effective against numerous insect pests in various orders, including Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera .
Mode of Action
The mode of action of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves the selective activation of the ryanodine receptor (RyR) in the sarcoplasmic reticulum of target insect pests . Once exposed, through contact or ingestion, the compound attaches to the insect RyR, inducing the uncontrolled release of calcium stores present in muscle cells . This leads to immediate feeding cessation, muscle contraction, paralysis, and eventual death of the insect .
Biochemical Pathways
The biochemical pathways affected by 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione are primarily related to muscle contraction and calcium regulation in the target insects . The uncontrolled release of calcium stores disrupts normal cellular processes, leading to paralysis and death .
Pharmacokinetics
It is known that the compound has a low aqueous solubility and is non-volatile . This suggests that it may have good bioavailability in the target organisms, although further studies would be needed to confirm this.
Result of Action
The result of the action of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is the effective control of a wide range of insect pests . By disrupting calcium regulation and muscle contraction, it causes immediate feeding cessation, paralysis, and death in the target insects .
Action Environment
The action of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione may be influenced by environmental factors. It is known to be environmentally persistent , suggesting that it may remain effective for a long period after application. It is also known to be highly toxic to bees and moderately toxic to earthworms , indicating that its use must be carefully managed to minimize harm to non-target organisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ethylamine with maleic anhydride, followed by cyclization to form the desired pyrrole derivative. The reaction conditions often require the use of a solvent such as toluene and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the pyrrole ring.
Pyrrole-2,5-dione: Contains the pyrrole ring but without the cyclopropyl group.
Uniqueness
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the combination of the cyclopropyl group and the pyrrole ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(1-cyclopropylethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(7-2-3-7)10-8(11)4-5-9(10)12/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYHKRNBTUYMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


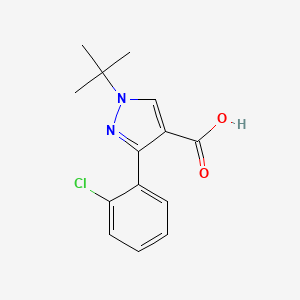
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)
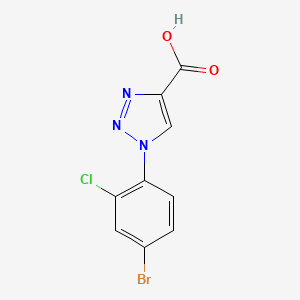
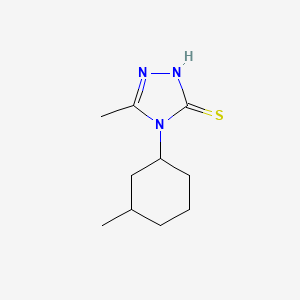
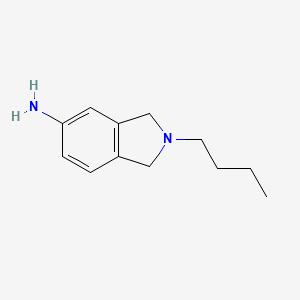

amine](/img/structure/B1371032.png)
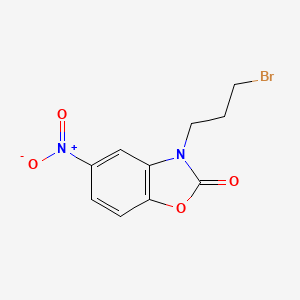
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)


![[(3-Cyano-benzyl)-methyl-amino]-acetic acid](/img/structure/B1371045.png)
